5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide
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Overview
Description
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide is a chemical compound that features a bromine atom, an imidazole ring, and a methoxybenzenesulfonamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, like the one , have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the sulfonamide and methoxy groups.
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: Contains a similar imidazole ring but different substituents.
Uniqueness
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide is unique due to its combination of a bromine atom, an imidazole ring, and a methoxybenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3S/c1-20-12-4-3-11(14)9-13(12)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYGHCFZAKDZJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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